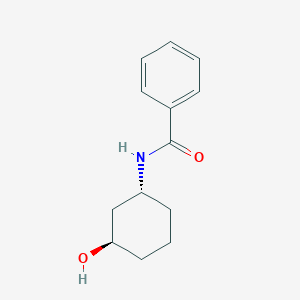

trans-N-(3-Hydroxycyclohexyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-N-(3-Hydroxycyclohexyl)benzamide: Structural Probe & Conformational Analysis

This guide serves as a technical reference for trans-N-(3-Hydroxycyclohexyl)benzamide , a specific stereoisomer used primarily as a conformational probe in organic synthesis and structural chemistry.[1] While its regioisomer (the 4-hydroxy analogue) is a known metabolite of drugs like Ambroxol and Desvenlafaxine, the 1,3-trans isomer is scientifically distinct due to its unique "frustrated" stereochemistry, which forces a specific axial-equatorial conformational preference.

Chemical Identity & Significance

This molecule represents a classic 1,3-disubstituted cyclohexane system.[1] Unlike 1,2- or 1,4-disubstituted systems where the trans isomer allows for a stable diequatorial (

This "stereochemical frustration" makes trans-N-(3-Hydroxycyclohexyl)benzamide an excellent model system for studying:

-

A-Value Competition: Determining which functional group (Amide vs. Hydroxyl) dominates the equatorial preference.[1]

-

Conformational Locking: Using the bulky benzamide group to lock the ring conformation, forcing the hydroxyl group into a specific spatial orientation for interaction studies.

| Property | Data |

| IUPAC Name | trans-N-(3-hydroxycyclohexyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| Stereochemistry | trans-1,3-disubstitution |

| Key Moiety | Benzamide (Lipophilic/Bulky) + Cyclohexanol (Polar/H-Bond Donor) |

| Primary Application | Stereochemical Reference Standard, Conformational Switch Probe |

Conformational Analysis (Mechanism of Action)

The 1,3-Diaxial vs. Axial-Equatorial Dilemma

In cyclohexane stereochemistry, the stability of a conformer is dictated by minimizing 1,3-diaxial interactions.

-

cis-1,3 isomer: Can adopt a diequatorial (

) conformation, which is highly stable.[1] -

trans-1,3 isomer (Target Molecule): Must adopt an axial-equatorial (

or

Thermodynamic Equilibrium

The molecule exists in equilibrium between two chair conformers.[1] The position of this equilibrium is determined by the A-values (conformational free energy) of the substituents.

Thermodynamic Prediction:

-

A-value of -OH: ~0.87 kcal/mol[1]

-

A-value of -NHCOPh (Benzamide): > 1.5 kcal/mol (Estimated; significantly bulkier than -OH).[1]

Visualization: Conformational Equilibrium

The following diagram illustrates the "ring flip" and the thermodynamic preference.

Caption: Thermodynamic equilibrium of trans-1,3-disubstituted cyclohexane. The bulkier benzamide group drives the equilibrium toward the equatorial position.

Synthesis Protocol

The synthesis requires a stereoselective route to ensure the trans configuration, as direct reduction of 3-aminocyclohexanone often yields mixtures favoring the cis isomer. The most reliable method involves the reduction of

Phase 1: Synthesis of trans-3-Aminocyclohexanol

Reference: Montoya-Balbás et al., Molecules 2012 [1].[1]

-

Enamine Formation: React 1,3-cyclohexanedione with benzylamine in refluxing toluene (Dean-Stark trap) to form the

-enaminoketone.[1] -

Reduction: Treat the enaminoketone with Sodium (Na) in a mixture of THF/Isopropanol .

-

Note: This dissolving metal reduction is crucial.[1] Unlike catalytic hydrogenation (which favors cis), thermodynamic control or specific radical mechanisms in this protocol enhance the yield of the trans amine.

-

-

Purification: The product is a mixture. Separate the trans-3-aminocyclohexanol from the cis isomer using column chromatography (Eluent: DCM/MeOH/NH

OH).

Phase 2: N-Benzoylation

Standard Schotten-Baumann Protocol.[1]

-

Setup: Dissolve pure trans-3-aminocyclohexanol (1.0 eq) in DCM.

-

Base Addition: Add Triethylamine (TEA, 2.0 eq) or aqueous NaOH (if using biphasic conditions).

-

Acylation: Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO

.[1] -

Recrystallization: Recrystallize from Ethanol/Water to obtain pure trans-N-(3-hydroxycyclohexyl)benzamide.[1]

Visualization: Synthesis Workflow

Caption: Step-wise synthetic route emphasizing the stereoselective reduction of the enaminoketone intermediate.

Structural Characterization Data[1][3][5][6][7][8][9]

When validating the synthesized compound, the following NMR signatures confirm the trans-1,3 geometry (specifically the axial/equatorial proton relationships).

| Spectroscopic Feature | Expected Signal | Interpretation |

| H1 Proton (Geminal to Amide) | Multiplet ( | Large coupling constant ( |

| H3 Proton (Geminal to OH) | Narrow multiplet ( | Small coupling constants ( |

| C-13 NMR | Distinct shifts for C1 vs C3 | C3 (bearing axial OH) will be shielded (shifted upfield) relative to an equatorial isomer due to |

References

-

Montoya-Balbás, I., et al. (2012).[1][3] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 151-162.[1][3]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on cyclohexane conformational analysis).

-

Westmont College Chemistry Dept. (2022).[1] "Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches." (Context on aminocyclohexanol conformational switching).

Sources

An In-Depth Technical Guide to trans-N-(3-Hydroxycyclohexyl)benzamide (CAS 13941-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-N-(3-Hydroxycyclohexyl)benzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. While specific data for CAS number 13941-94-1 is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds to offer insights into its chemical properties, potential synthesis routes, analytical characterization, and prospective biological applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential and synthetic utility of this and related molecules.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. This versatile scaffold is present in drugs targeting a range of conditions, including but not limited to, cancer, microbial infections, inflammation, and neurological disorders.[1] The physicochemical and pharmacological properties of benzamides can be finely tuned through substitution on both the aromatic ring and the amide nitrogen. The incorporation of a hydroxycyclohexyl moiety, as in the case of trans-N-(3-Hydroxycyclohexyl)benzamide, introduces chirality and hydrogen bonding capabilities, which can significantly influence a molecule's interaction with biological targets.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| Appearance | White to off-white solid | General characteristic of N-substituted benzamides.[2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | The presence of the hydrophobic benzene and cyclohexyl rings suggests limited aqueous solubility, a common trait for such compounds.[2] |

| Melting Point | Likely higher than N-cyclohexylbenzamide (145 °C) due to the additional hydrogen bonding capacity of the hydroxyl group. | Comparison with N-cyclohexylbenzamide.[3] |

Synthesis and Mechanistic Considerations

The synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide can be logically approached through the acylation of trans-3-aminocyclohexanol. This key intermediate can be synthesized via the reduction of β-enaminoketones.[4][5]

Synthesis of trans-3-Aminocyclohexanol

A plausible route to the precursor trans-3-aminocyclohexanol involves the reduction of a corresponding β-enaminoketone derived from a 1,3-cyclohexanedione.[4] This method provides a pathway to stereoselectively produce the desired trans isomer.

Acylation of trans-3-Aminocyclohexanol

The final step in the synthesis of the target compound is the formation of the amide bond. This can be achieved through several established methods for amide synthesis, with the choice of method often depending on the desired scale, purity, and reaction conditions.

A common and effective method is the reaction of trans-3-aminocyclohexanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[6]

Experimental Protocol: Acylation of trans-3-Aminocyclohexanol

-

Dissolution: Dissolve trans-3-aminocyclohexanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield trans-N-(3-Hydroxycyclohexyl)benzamide.

Caption: Synthetic pathway to trans-N-(3-Hydroxycyclohexyl)benzamide.

Analytical Characterization

The structural confirmation of trans-N-(3-Hydroxycyclohexyl)benzamide would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzoyl group (multiplets in the range of 7-8 ppm).- Protons on the cyclohexyl ring (complex multiplets in the aliphatic region).- A proton corresponding to the hydroxyl group (a broad singlet, exchangeable with D₂O).- A proton for the amide N-H (a doublet, coupled to the adjacent cyclohexyl proton). |

| ¹³C NMR | - A carbonyl carbon signal around 165-170 ppm.- Aromatic carbon signals in the range of 125-135 ppm.- Aliphatic carbon signals of the cyclohexyl ring. |

| FT-IR | - A strong C=O stretching vibration around 1630-1660 cm⁻¹.- N-H stretching vibration around 3300 cm⁻¹.- A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological Applications and Future Directions

While no specific biological activity has been reported for trans-N-(3-Hydroxycyclohexyl)benzamide, the broader class of N-cyclohexylbenzamide derivatives has been investigated for various therapeutic applications. These include roles as stimulants of gastrointestinal motility and as potential agents in other areas of drug discovery.[7]

The presence of the hydroxylated cyclohexyl ring in trans-N-(3-Hydroxycyclohexyl)benzamide offers a point for further chemical modification, allowing for the creation of a library of derivatives with potentially diverse pharmacological profiles. Future research could focus on:

-

Screening for Biological Activity: Evaluating the compound against a panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzoyl and cyclohexyl moieties to understand the structural requirements for any observed biological activity.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Safety and Handling

Specific toxicity data for trans-N-(3-Hydroxycyclohexyl)benzamide is not available. However, based on the safety data for benzamide and cyclohexanone, the following general precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Toxicity: Benzamide is harmful if swallowed and is suspected of causing genetic defects.[11][12] Cyclohexanone is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.[13]

Conclusion

trans-N-(3-Hydroxycyclohexyl)benzamide represents an intriguing yet underexplored molecule within the vast landscape of benzamide derivatives. This technical guide, by drawing upon established chemical principles and data from analogous compounds, provides a foundational framework for its synthesis, characterization, and potential exploration in drug discovery. The insights presented herein are intended to catalyze further research into this and related compounds, potentially unlocking new therapeutic avenues.

References

-

Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. [Link]

-

N-Cyclohexylbenzamide | C13H17NO | CID 15657. PubChem. [Link]

- N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof.

-

N-cyclohexylbenzamide - 1759-68-8, C13H17NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Material Safety Data Sheet. Finar Limited. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

-

3-Aminocyclohexanols. Bibliothèque et Archives Canada. [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]

-

Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. ResearchGate. [Link]

-

Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Science of Synthesis. [Link]

- N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.

-

Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

N-Cyclohexylbenzamide. PMC. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS International. [Link]

-

Cyclohexanone. CAS Common Chemistry. [Link]

-

Synthesis of N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide. PrepChem.com. [Link]

-

N-(4-hydroxycyclohexyl)benzamide. PubChem. [Link]

-

2-[(1-hydroxycyclohexyl)methyl]benzamide. ChemSynthesis. [Link]

-

Cyclohexanone. Wikipedia. [Link]

-

CYCLOHEXANONE. inchem.org. [Link]

-

Benzamide compounds with biological activities (4ae4k). ResearchGate. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

CYCLOHEXANONE. Occupational Safety and Health Administration. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies. Journal of Hunan University Natural Sciences. [Link]

-

Cyclohexanone MATERIAL SAFETY DATA SHEET. Pallav Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Aminocyclohexanol | 6850-39-1 [chemicalbook.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]

- 8. actylislab.com [actylislab.com]

- 9. CYCLOHEXANONE | Occupational Safety and Health Administration [osha.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. pallavchemicals.com [pallavchemicals.com]

N-(3-hydroxycyclohexyl)benzamide isomer properties

An In-depth Technical Guide to the Stereoisomers of N-(3-hydroxycyclohexyl)benzamide: Properties, Separation, and Characterization

Introduction

N-(3-hydroxycyclohexyl)benzamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs that can interact with various biological targets. The presence of two stereocenters in its cyclohexyl ring gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can exhibit significantly different pharmacological and toxicological profiles, making their individual synthesis, separation, and characterization a critical aspect of research and development. This guide provides a comprehensive overview of the properties of these isomers and detailed methodologies for their analysis.

Physicochemical Properties of N-(3-hydroxycyclohexyl)benzamide Isomers

The spatial arrangement of the hydroxyl and benzamido groups on the cyclohexane ring dictates the physicochemical properties of the isomers. These differences can influence their solubility, crystallinity, and ultimately their biological activity.

| Property | (1R,3R) | (1S,3S) | (1R,3S) | (1S,3R) |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol | 219.28 g/mol | 219.28 g/mol | 219.28 g/mol |

| Stereochemistry | trans | trans | cis | cis |

| Melting Point (°C) | 163-165 | 163-165 | 135-137 | 135-137 |

| Optical Rotation | Varies | Varies | Varies | Varies |

| Solubility | Varies | Varies | Varies | Varies |

Experimental Protocols

Synthesis of N-(3-hydroxycyclohexyl)benzamide Isomers

The synthesis of the different stereoisomers of N-(3-hydroxycyclohexyl)benzamide can be achieved through stereoselective synthesis or by separation of a racemic mixture. A common laboratory-scale synthesis involves the acylation of 3-aminocyclohexanol with benzoyl chloride.

Step-by-step protocol:

-

Dissolution: Dissolve 3-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield N-(3-hydroxycyclohexyl)benzamide.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers. The choice of chiral stationary phase (CSP) is critical for achieving good resolution.

Step-by-step protocol:

-

Column Selection: Utilize a chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio will need to be determined empirically but a starting point of 90:10 (v/v) is recommended.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the N-(3-hydroxycyclohexyl)benzamide isomer mixture in the mobile phase.

-

Injection: Inject the sample onto the column.

-

Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of each isomer.

Characterization of Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR can be used to confirm the constitution of N-(3-hydroxycyclohexyl)benzamide, while advanced techniques like 2D NMR (COSY, HSQC) can help in assigning the relative stereochemistry (cis/trans).

Step-by-step protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly H1 and H3, will be indicative of their relative orientation.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

2D NMR Acquisition (Optional): If the stereochemistry is ambiguous, acquire 2D NMR spectra such as COSY and NOESY to establish through-bond and through-space proton correlations.

-

Data Analysis: Analyze the spectra to assign the chemical shifts and determine the stereochemistry of the isomer.

Biological Significance and Applications

The different stereoisomers of N-(3-hydroxycyclohexyl)benzamide may exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. For instance, one isomer might be a potent inhibitor of a target enzyme, while its enantiomer could be inactive or even have off-target effects. Therefore, the development of stereoselective syntheses and analytical methods is paramount for the advancement of safe and effective therapeutics based on this scaffold.

Conclusion

The study of N-(3-hydroxycyclohexyl)benzamide isomers is a multifaceted endeavor that requires a combination of synthetic chemistry, analytical separation techniques, and spectroscopic characterization. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working on the development of drugs and other bioactive molecules based on this chemical entity. A thorough understanding and control of the stereochemistry are essential for unlocking the full therapeutic potential of N-(3-hydroxycyclohexyl)benzamide derivatives.

References

-

Molbase. (n.d.). N-(3-hydroxycyclohexyl)benzamide. Retrieved from [Link]

Technical Monograph: trans-3-Aminocyclohexanol Benzamide Derivatives

The following technical guide provides an in-depth analysis of trans-3-aminocyclohexanol benzamide derivatives , a privileged scaffold in medicinal chemistry. This guide is structured to serve drug discovery professionals, focusing on stereochemical rigor, synthetic scalability, and structure-activity relationship (SAR) logic.[1][2]

A Scaffold-Centric Guide for Medicinal Chemistry & Drug Design

Executive Summary & Strategic Value

The 3-aminocyclohexanol core represents a "privileged scaffold" in modern drug discovery, offering a saturated, chiral, and conformationally distinct alternative to planar aromatic linkers.[1] Specifically, the trans-1,3-disubstituted isomer provides a unique vector relationship between the hydrogen-bond donor/acceptor (the hydroxyl group) and the effector moiety (the benzamide).[1]

Unlike the cis-1,3 isomer (which can adopt a stable diequatorial conformation), the trans-1,3 isomer is stereochemically constrained to an axial-equatorial (a,e) relationship in its chair conformation.[1] This rigidity is highly valued in Fragment-Based Drug Discovery (FBDD) for:

-

Vectoring substituents into specific sub-pockets (e.g., kinase hinge regions or GPCR allosteric sites).[1]

-

Improving physicochemical properties (Fsp³ character) compared to flat aniline analogs.

-

Metabolic stability : The cyclohexyl ring is less prone to rapid oxidative metabolism than phenyl rings, though hydroxylation can occur.[1]

Stereochemical & Conformational Analysis

Critical Correction on Stability : Contrary to some simplified databases, the trans-1,3-disubstituted cyclohexane does not adopt a diequatorial (e,e) conformation.[1]

-

Cis-1,3 : Adopts (e,e) (highly stable) or (a,a) (severe 1,3-diaxial strain).[1]

-

Trans-1,3 : Must adopt an (a,e) or (e,a) conformation.

Conformational Locking Strategy

In a benzamide derivative, the bulky benzamido group (

-

Implication for Binding : The axial hydroxyl group projects perpendicular to the ring plane, available for specific H-bonding interactions (e.g., with backbone carbonyls or Ser/Thr side chains) that are inaccessible to the equatorial isomer.[1]

Figure 1: Conformational preference of trans-3-aminocyclohexanol benzamide derivatives.

Synthetic Methodology

Synthesis of the trans-isomer requires overcoming the thermodynamic preference for the cis-(e,e) isomer.[1] Two primary routes are recommended for scale-up.

Route A: Reduction of Enaminones (Stereoselective)

This method avoids the separation of complex mixtures often seen in phenol hydrogenation.[1]

-

Condensation : 1,3-Cyclohexanedione + Benzylamine

-

Reduction : Sodium in THF/Isopropanol.

-

Deprotection : Hydrogenolysis (Pd/C) to yield the free amine.[1]

Route B: Enzymatic Kinetic Resolution (Enantioselective)

For drug candidates requiring high enantiomeric excess (ee), lipase-catalyzed resolution is the gold standard.[1]

-

Substrate : Racemic trans-3-aminocyclohexanol (obtained from non-selective hydrogenation of 3-acetamidophenol and chromatographic separation).

-

Catalyst : Candida antarctica Lipase B (CAL-B).

-

Acyl Donor : Ethyl acetate or vinyl acetate.[1]

-

Outcome : The lipase selectively acylates one enantiomer (typically

), leaving the other as the free amine.[1][4]

Detailed Protocol: Amide Coupling (Benzamide Formation)

Objective : Synthesis of trans-N-(3-hydroxycyclohexyl)benzamide.

Reagents :

-

trans-3-Aminocyclohexanol hydrochloride (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step :

-

Dissolution : Charge a round-bottom flask with trans-3-aminocyclohexanol HCl and anhydrous DCM (0.1 M concentration).

-

Base Addition : Cool to 0°C. Add TEA dropwise. The solution may become cloudy due to amine liberation.[1]

-

Acylation : Add benzoyl chloride dropwise over 15 minutes. Maintain temperature < 5°C to prevent O-acylation (ester formation).

-

Note: The amino group is significantly more nucleophilic than the hydroxyl group, ensuring N-selectivity without OH-protection.[1]

-

-

Reaction : Warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup : Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove unreacted amine) and brine.[1]

-

Purification : Recrystallization from EtOAc/Hexanes usually yields high-purity crystalline solid.

Medicinal Chemistry & SAR Logic

When optimizing this scaffold, the benzamide moiety acts as the "Tail" (hydrophobic/interaction element) while the cyclohexanol is the "Core".[1]

SAR Decision Matrix

| Structural Zone | Modification | Effect / Rationale |

| Benzamide Phenyl Ring | para-F, -Cl, -CF₃ | Increases metabolic stability (blocks CYP oxidation); enhances lipophilicity for pocket penetration. |

| Benzamide Phenyl Ring | meta-substituents | Often used to induce a twist in the amide bond or fill lateral pockets. |

| Amide Linker | N-Methylation | Removes H-bond donor; induces cis-amide conformation. Usually reduces potency unless the NH is solvent-exposed. |

| Cyclohexyl Core | C3-OH Oxidation (Ketone) | Removes H-bond donor/acceptor capability; flattens the ring (sp²). Useful to test if OH is critical.[1] |

| Cyclohexyl Core | C3-OH | Bioisostere. Maintains polarity but removes H-bond donor capacity. |

Case Study: Kinase Inhibition (DYRK1A/CLK)

In the development of inhibitors for DYRK1A (a target for Down syndrome and Alzheimer's), the trans-3-aminocyclohexanol linker has been utilized to bridge the hinge-binding motif (e.g., an imidazolone or pyrimidine) with a solvent-exposed solubilizing group.[1]

-

Mechanism : The benzamide sits in the hydrophobic back-pocket, while the C3-OH interacts with the ribose-binding area or solvent front, improving solubility.[1]

Figure 2: SAR optimization workflow for the scaffold.

Physical Properties & ADME

The trans-3-aminocyclohexanol scaffold offers distinct advantages over planar linkers:

-

Solubility : The sp³ character and the free hydroxyl group significantly lower LogP compared to a biphenyl or aniline-benzamide system, improving aqueous solubility.[1]

-

Permeability : While polar, the intramolecular H-bond (if geometry permits, though less likely in trans-1,[1]3) or the masking of the OH can modulate permeability.[1]

-

Toxicity : Generally low structural alert potential.[1] Unlike anilines, the aminocyclohexanol is not a precursor to quinone imines (reactive metabolites).[1]

Data Summary Table

| Property | trans-3-Aminocyclohexanol Deriv.[2][3][5][6] | Aniline Analog (Reference) | Impact |

| Fsp³ (Saturation) | High | Low | Improved solubility/crystallinity |

| Chirality | Yes (2 centers) | No | Higher specificity potential |

| Metabolic Risk | Low (Phase II conjugation) | High (Phase I oxidation) | Safer tox profile |

| Rigidity | Moderate (Chair flip) | High (Planar) | Tunable entropy penalty |

References

-

BenchChem Technical Support . (2026). A Comparative Guide to the Structure-Activity Relationship of trans-3-Aminocyclohexanol Derivatives in Drug Discovery. BenchChem. Link[1]

-

Gotor, V., et al. (2004).[1] Resolution of trans-3-aminocyclohexanol via enzymatic acylation. Tetrahedron: Asymmetry, 15(9), 1451-1455.[1] Link[1]

-

Lozano, O., et al. (2012).[1] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 155-166.[1] Link

-

ProQinase GmbH / Reaction Biology . (2023).[1] Kinase Inhibitor Assays and Profiling (DYRK1A/CLK). Link

-

PubChem Database . (2025).[1][7] Compound Summary: trans-3-aminocyclohexanol.[5][6] National Library of Medicine.[1] Link

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d.docksci.com [d.docksci.com]

- 6. US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments - Google Patents [patents.google.com]

- 7. Benzamide, N-(benzoyloxy)-N-cyclohexyl- | C20H21NO3 | CID 12112654 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 3-Hydroxycyclohexyl Benzamide Scaffold: Structural Utility & Therapeutic Applications

[1]

Executive Summary

The 3-hydroxycyclohexyl benzamide core is a "privileged scaffold" that bridges the gap between flat, aromatic-rich leads and three-dimensional, metabolically stable clinical candidates.[1] Unlike the planar phenyl ring it often replaces (bioisosterism), the hydroxycyclohexyl moiety offers:

-

Increased Fsp³: Enhancing solubility and reducing promiscuous binding.[1]

-

defined Stereochemistry: The cis and trans isomers allow for precise probing of receptor pocket depth and polarity.[1]

-

Metabolic Blocking: The C3-hydroxyl group often mimics or blocks metabolic "soft spots" found in cyclohexyl-containing drugs.[1]

Primary Therapeutic Utility:

-

CNS Disorders: High-affinity ligands for Sigma-1 Receptors (S1R) (Neuroprotection, Analgesia).[1]

-

Oncology: Solubilizing warhead for Kinase Inhibitors (e.g., ERK1/2, BRAF).

Structural Biology & Conformational Analysis[1]

Stereochemical Control

The biological activity of this scaffold is strictly governed by the relative stereochemistry of the amide nitrogen (C1) and the hydroxyl group (C3).

-

1,3-cis Isomer: The amide and hydroxyl groups are on the same face. This often favors an intramolecular Hydrogen Bond (IMHB) between the amide NH and the hydroxyl oxygen, locking the cyclohexane ring into a rigid chair conformation.

-

1,3-trans Isomer: The groups are on opposite faces.[1] This conformation extends the molecule, projecting the hydroxyl group outward to interact with solvent or distal receptor residues.

Pharmacophore Mapping

In the context of Sigma-1 Receptor (S1R) binding, the scaffold mimics the "amine-linker-aromatic" pharmacophore.[1] The benzamide phenyl ring occupies the primary hydrophobic pocket, while the 3-hydroxycyclohexyl amine mimics the charged nitrogen center typical of S1R ligands (like haloperidol or pentazocine), but with a neutral, polar profile that improves blood-brain barrier (BBB) penetration.

Figure 1: Pharmacophore dissection of the scaffold showing key interaction vectors.

Synthetic Methodologies

The synthesis of this scaffold requires careful control over diastereoselectivity.[1] The two primary routes are Direct Amidation of Chiral Amines (Route A) and Reductive Amination (Route B).

Route A: Stereoselective Amidation (Preferred)

This route ensures high enantiomeric excess (ee) by starting with a resolved amino-alcohol.[1]

-

Starting Material: (1S,3R)-3-aminocyclohexanol (commercially available or resolved via enzymatic kinetic resolution).[1]

-

Coupling: Reaction with substituted benzoyl chloride.

-

Purification: Recrystallization to remove trace diastereomers.[1]

Route B: Reductive Amination & Separation

Useful for library generation where both isomers are needed for SAR (Structure-Activity Relationship) studies.[1]

-

Condensation: 3-Hydroxycyclohexanone + Substituted Benzamide (or Benzylamine equivalent).[1]

-

Reduction: NaBH(OAc)₃ (Sodium triacetoxyborohydride) favors cis-selectivity; L-Selectride favors trans-selectivity.[1]

-

Separation: Preparative HPLC or Flash Chromatography.[1]

Figure 2: Synthetic workflow for accessing defined stereoisomers of the scaffold.

Therapeutic Application: Sigma-1 Receptor Agonism[1]

The most prominent application of the 3-hydroxycyclohexyl benzamide scaffold is in the development of Sigma-1 Receptor (S1R) Agonists .[1] S1R is a chaperone protein located at the Mitochondria-Associated Membrane (MAM).[1] Agonists promote S1R dissociation from BiP (Binding immunoglobulin Protein), allowing S1R to chaperone IP3 receptors and stabilize calcium signaling.

Mechanism of Action[3]

-

Binding: The benzamide binds S1R, displacing it from the BiP complex.

-

Translocation: S1R translocates to the plasma membrane or nuclear envelope.[1]

-

Effect: Modulation of ion channels (Kv1.2, SK channels) and protection against ER stress.[1]

Key SAR Insight: Substitution at the para-position of the benzamide ring with electron-withdrawing groups (e.g., -F, -Cl) combined with the cis-3-hydroxycyclohexyl amine often yields nanomolar affinity (Ki < 10 nM) and high selectivity over Sigma-2 receptors.[1]

Figure 3: Mechanism of Sigma-1 Receptor activation by benzamide ligands.

Experimental Protocols

Synthesis of N-((1R,3S)-3-hydroxycyclohexyl)-4-fluorobenzamide

Target: High-affinity S1R Agonist Precursor

Reagents:

-

(1R,3S)-3-aminocyclohexanol HCl (1.0 eq)

-

4-Fluorobenzoyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve (1R,3S)-3-aminocyclohexanol HCl (151 mg, 1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

-

Base Addition: Add TEA (350 µL, 2.5 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 4-fluorobenzoyl chloride (130 µL, 1.1 mmol) diluted in DCM (1 mL).

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).[1]

-

Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Gradient 0-5% MeOH/DCM).

-

Yield: Expect ~85-90% as a white solid.[1]

Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (Ki) of the synthesized benzamide.

Materials:

-

Source: Guinea pig brain membrane homogenates (rich in S1R).[1]

-

Radioligand: -Pentazocine (2 nM).[1]

-

Non-specific Binder: Haloperidol (10 µM).[1]

Protocol:

-

Incubation: Incubate membrane protein (50 µg) with -Pentazocine (2 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).

-

Time: Incubate at 37°C for 120 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]

References

-

Vertex Pharmaceuticals. (2015).[1] Aminoheteroaryl benzamides as kinase inhibitors. WO2015066188A1.[1] Google Patents. Link

-

Rousseaux, S., et al. (2025).[2] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. ResearchGate. Link

-

Gelman, F., et al. (2010). N-Cyclohexylbenzamide: Crystal Structure and Conformation. Acta Crystallographica Section E. Link

-

de Esch, I. J. P., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Chemical Science. Link

-

PubChem. (2025).[1] N-Cyclohexylbenzamide Compound Summary. National Library of Medicine.[1] Link

A Technical Guide to the Stereochemical Distinctions of N-(3-Hydroxycyclohexyl)benzamide Isomers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Cyclohexyl-Containing Compounds

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its physical, chemical, and biological properties. For cyclic systems like cyclohexane, the spatial orientation of substituents gives rise to stereoisomers, which can exhibit profoundly different behaviors. This guide provides a detailed technical exploration of the differences between the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide, two stereoisomers that, while sharing the same molecular formula and connectivity, possess distinct conformational and, consequently, functional characteristics.

This document will delve into the synthesis, structural analysis, and potential pharmacological implications of these isomers. By understanding the nuances of their stereochemistry, researchers can make more informed decisions in the design and development of novel chemical entities.

The Foundational Stereoisomerism of 1,3-Disubstituted Cyclohexanes

The core of the difference between cis- and trans-N-(3-Hydroxycyclohexyl)benzamide lies in the relative orientation of the hydroxyl (-OH) and benzamido (-NHCOPh) groups on the cyclohexane ring. In the chair conformation, the most stable arrangement for a cyclohexane ring, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2]

-

cis-isomer: The hydroxyl and benzamido groups are on the same face of the ring. This can result in either a diequatorial or a diaxial conformation. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain.[3][4]

-

trans-isomer: The hydroxyl and benzamido groups are on opposite faces of the ring. This leads to conformations where one group is axial and the other is equatorial.[3][4]

The interplay of these conformational preferences dictates the overall shape and energy of the molecule, which in turn influences its interactions with other molecules and biological targets.

Diagram: Chair Conformations of cis- and trans-1,3-Disubstituted Cyclohexane

Caption: Conformational equilibrium of cis- and trans-1,3-disubstituted cyclohexanes.

Stereoselective Synthesis of cis- and trans-N-(3-Hydroxycyclohexyl)benzamide

The synthesis of the individual cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide is predicated on the availability of the corresponding stereoisomers of the precursor, 3-aminocyclohexanol. Once the desired 3-aminocyclohexanol isomer is obtained, a standard N-acylation reaction can be employed.

Experimental Protocol: Benzoylation via the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and widely used method for the amidation of primary and secondary amines using an acyl chloride in the presence of a base.[5][6][7][8]

Diagram: Schotten-Baumann Reaction Workflow

Caption: A generalized workflow for the synthesis of N-(3-Hydroxycyclohexyl)benzamide isomers.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the desired isomer of 3-aminocyclohexanol (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Add an equal volume of an aqueous solution of a base, typically 10% sodium hydroxide.

-

Cooling: Place the flask in an ice bath to cool the biphasic mixture to 0-5 °C.

-

Acylation: While stirring vigorously, slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture. The vigorous stirring is crucial to ensure efficient mixing between the two phases.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and excess base, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-(3-Hydroxycyclohexyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Comparative Analysis of Physicochemical and Spectroscopic Properties

While specific experimental data for cis- and trans-N-(3-Hydroxycyclohexyl)benzamide are not extensively reported in the public domain, we can predict their differing properties based on established principles of stereochemistry and data from analogous compounds.

| Property | cis-N-(3-Hydroxycyclohexyl)benzamide | trans-N-(3-Hydroxycyclohexyl)benzamide | Rationale for Difference |

| Melting Point | Expected to be lower | Expected to be higher | The trans isomer, with its axial-equatorial substitution, may pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point. |

| Solubility | Potentially higher in polar solvents | Potentially lower in polar solvents | The diequatorial conformation of the cis isomer may expose the polar -OH and -NH groups more effectively for solvation. |

| Chromatographic Retention (TLC/HPLC) | Expected to have a different Rf/retention time | Expected to have a different Rf/retention time | The difference in polarity and molecular shape will lead to differential interactions with the stationary and mobile phases. The more polar isomer will generally have a lower Rf on silica gel. |

Spectroscopic Differentiation

¹H NMR Spectroscopy:

The ¹H NMR spectra are expected to be the most powerful tool for distinguishing between the two isomers, primarily through the analysis of the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1, C3, and the proton of the hydroxyl group.

-

cis-Isomer (Diequatorial Conformation): The protons at C1 and C3 (the carbons bearing the substituents) will be in axial positions. The proton attached to the carbon bearing the hydroxyl group (H-C-OH) and the proton attached to the carbon bearing the benzamido group (H-C-NH) will both exhibit large axial-axial coupling constants (typically 8-12 Hz) with their neighboring axial protons.

-

trans-Isomer (Axial-Equatorial Conformation): One of the protons at C1 or C3 will be axial, while the other will be equatorial. This will result in a mix of axial-axial, axial-equatorial, and equatorial-equatorial coupling constants. The proton in the axial position will show large axial-axial couplings, while the proton in the equatorial position will exhibit smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

¹³C NMR Spectroscopy:

The ¹³C NMR chemical shifts will also be influenced by the stereochemistry. In general, axial substituents can cause a shielding effect on the carbon to which they are attached and on the γ-gauche carbons, leading to upfield shifts compared to their equatorial counterparts.

Infrared (IR) Spectroscopy:

Both isomers will show characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (a broad peak around 3400 cm⁻¹), the amide C=O stretch (the Amide I band, around 1630-1660 cm⁻¹), and the N-H bend (the Amide II band, around 1550 cm⁻¹).[9] The primary difference may lie in the region of the C-O and C-N stretching vibrations and in the fingerprint region, reflecting the different overall symmetry and vibrational modes of the two isomers. Intramolecular hydrogen bonding between the hydroxyl and amide groups might be possible in the cis isomer, which could lead to a sharpening and shifting of the O-H and N-H stretching bands.

Potential Differences in Pharmacological Activity

Stereoisomerism is a well-established factor in determining the pharmacological activity of drugs.[1] The different three-dimensional shapes of the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide will lead to different binding affinities and efficacies at biological targets such as receptors and enzymes.

Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as antipsychotics, antiemetics, and prokinetic agents.[10][11] The specific orientation of the hydroxyl and benzamido groups in the cis and trans isomers will dictate how they fit into the binding pocket of a target protein. One isomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, one isomer may be an agonist while the other is an antagonist.

For example, studies on other N-substituted cyclohexylamine derivatives have shown that stereochemistry plays a crucial role in their affinity for various receptors.[12] It is therefore highly probable that cis- and trans-N-(3-Hydroxycyclohexyl)benzamide will exhibit distinct pharmacological profiles.

Diagram: Stereoisomer-Receptor Interaction

Caption: A conceptual diagram illustrating how stereoisomers can have different binding affinities.

Conclusion

The cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide, while constitutionally identical, are distinct chemical entities with different three-dimensional structures. These structural differences, originating from the relative orientation of the hydroxyl and benzamido groups on the cyclohexane ring, are expected to manifest in discernible variations in their physical properties, spectroscopic signatures, and biological activities. A thorough understanding and characterization of these isomers are crucial for any research or development program involving this chemical scaffold. While specific experimental data for these compounds is sparse, the principles outlined in this guide provide a solid framework for their synthesis, differentiation, and potential application.

References

- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

- Allinger, N. L., & Freiberg, L. A. (1960). The Conformation of cis-1,3-Di-t-butylcyclohexane. Journal of the American Chemical Society, 82(9), 2393–2394.

- Eliel, E. L., & Gilbert, E. C. (1969). Conformational Analysis. IX. The Conformational Equilibrium of the Methylcyclohexanes. Journal of the American Chemical Society, 91(20), 5487–5495.

- Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational Analysis. Interscience Publishers.

- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.

- Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1–12.

- Cheney, B. V., Szmuszkovicz, J., Lahti, R. A., & Zichi, D. A. (1985). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry, 28(12), 1853–1864.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Reeves, W., & Strømme, K. O. (1960). STUDIES OF RATES OF CONVERSION AND POPULATIONS OF VARIOUS CONFORMATIONS OF SATURATED RING COMPOUNDS BY N.M.R.: I. CHLOROCYCLOHEXANE AND BROMOCYCLOHEXANE. Canadian Journal of Chemistry, 38(8), 1241-1248.

- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351.

- Anibarro, M., & Gelabert, R. (2023). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2023(4), M1763.

- Wallace, J. S. (1991). The Schotten-Baumann Reaction. In Comprehensive Organic Synthesis (Vol. 6, pp. 163-186). Pergamon.

- Bushweller, C. H. (1974). Conformational analysis of 1,3-disubstituted cyclohexanes. Journal of the American Chemical Society, 96(5), 1589-1591.

- Sayyah, M., & Khaligh, N. G. (2014). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-382). Cambridge University Press.

- Lambert, J. B., & Featherman, S. I. (1975). Conformational analysis of 1,3-disubstituted cyclohexanes by carbon-13 nuclear magnetic resonance. Chemical Reviews, 75(6), 611-626.

- Booth, H., & Everett, J. R. (1980). The conformational analysis of cis- and trans-3-methylcyclohexanol and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.

- Imai, Y., Sato, S., & Kobayashi, S. (2009). Synthesis and biological activity of novel benzamide derivatives as potent and selective vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry, 17(13), 4546-4555.

- de Paulis, T., Hall, H., Ogren, S. O., & Wijkstrom, A. (1985). Synthesis and binding to dopamine D-2 receptors of some N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides and related compounds. A new class of highly potent and selective dopamine D-2 receptor antagonists. Journal of Medicinal Chemistry, 28(11), 1583-1589.

Sources

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 12. Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-N-(3-Hydroxycyclohexyl)benzamide molecular weight and formula

Physicochemical Profiling, Synthetic Utility, and Structural Dynamics

Executive Summary & Chemical Identity[1][2]

trans-N-(3-Hydroxycyclohexyl)benzamide is a functionalized benzamide scaffold characterized by a 1,3-disubstituted cyclohexane ring. Unlike its cis-congener, which can adopt a thermodynamically favorable diequatorial conformation, the trans-1,3-isomer is topologically constrained to an axial-equatorial (a,e) geometry. This structural distinctiveness makes it a valuable probe in Fragment-Based Drug Discovery (FBDD) for exploring specific hydrophobic pockets where vector orientation is critical.

Core Metrics Table

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₃H₁₇NO₂ | - | Confirmed stoichiometry |

| Molecular Weight | 219.28 | g/mol | Monoisotopic mass: 219.1259 |

| CAS Number | 13941-94-1 | - | Generic for N-(3-hydroxycyclohexyl)benzamide |

| LogP (Calc) | 1.8 – 2.1 | - | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Donors | 2 | - | Amide NH, Hydroxyl OH |

| H-Bond Acceptors | 2 | - | Carbonyl O, Hydroxyl O |

| Stereochemistry | trans-1,3 | - | Relative config: (1R, 3R) |

Structural Dynamics & Stereochemical Expertise

The 1,3-Cyclohexyl Conformation Paradox

In the design of bioactive molecules, the cyclohexane ring is often used as a spacer. However, the choice between cis and trans isomers in a 1,3-substitution pattern dictates the spatial projection of functional groups.

-

Cis-1,3-isomer: Adopts a diequatorial (e,e) conformation, which is thermodynamically stable (ΔG ≈ 0 kcal/mol relative minimum).

-

Trans-1,3-isomer (Target): Must adopt an axial-equatorial (a,e) conformation. The ring flip converts one axial substituent to equatorial and vice versa, but the molecule generally cannot achieve a diequatorial state.

Implication for Drug Design: The trans-isomer introduces a specific vector constraint. If the benzamide is equatorial (to minimize A-strain), the hydroxyl group is forced axial. This axial hydroxyl can engage in unique hydrogen bonding interactions perpendicular to the ring plane, a geometry inaccessible to the cis-isomer.

Diagram 1: Stereochemical Logic & Conformation

Caption: Conformational analysis distinguishing the stable diequatorial cis-isomer from the vector-specific axial-equatorial trans-isomer.

Synthetic Methodology

Synthesis of the trans-isomer requires careful control over the starting material stereochemistry or a robust separation protocol, as reductive amination of 3-aminocyclohexanones typically yields thermodynamic cis products.

Protocol: Schotten-Baumann Amide Coupling

This protocol assumes the use of trans-3-aminocyclohexanol hydrochloride as the starting material.

Reagents:

-

trans-3-Aminocyclohexanol HCl (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under N₂, suspend trans-3-aminocyclohexanol HCl (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise. The suspension should clear as the free amine is liberated.

-

Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes to control the exotherm. Critical: Maintain temperature <5°C to prevent O-acylation (ester formation).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Quench & Workup: Quench with sat. NaHCO₃. Extract aqueous layer with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), then Brine.[1]

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).

Self-Validating Checkpoint:

-

IR Spectrum: Look for Amide I (C=O) stretch at ~1640 cm⁻¹ and Amide II (N-H) bend at ~1540 cm⁻¹. Absence of Ester C=O (~1730 cm⁻¹) confirms chemoselectivity.

Diagram 2: Synthetic Pathway

Caption: Chemoselective N-acylation pathway minimizing ester byproduct formation.

Analytical Characterization

To certify the identity and purity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 8.2 (d, 1H) | Amide NH (Doublet indicates coupling to CH) |

| δ 7.8 - 7.4 (m, 5H) | Benzoyl aromatic protons | |

| δ 4.6 (d, 1H) | Hydroxyl OH (Exchangeable) | |

| δ 3.8 (m, 1H) | CH-N (Methine on cyclohexane) | |

| δ 3.4 (m, 1H) | CH-O (Methine on cyclohexane) | |

| LC-MS (ESI+) | m/z 220.29 [M+H]⁺ | Protonated molecular ion |

| IR (ATR) | 3300 cm⁻¹ (broad) | O-H stretch |

| 1635 cm⁻¹ (sharp) | Amide C=O stretch |

References

-

PubChem Compound Summary. (2025). N-(3-Hydroxycyclohexyl)benzamide.[2] National Center for Biotechnology Information. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for conformation analysis of 1,3-disubstituted cyclohexanes).

Sources

Methodological & Application

synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide from trans-3-aminocyclohexanol

Abstract & Introduction

This application note details the robust synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide via the chemoselective N-benzoylation of trans-3-aminocyclohexanol.

The core synthetic challenge lies in the bifunctional nature of the starting material, which contains both a primary amine (–NH₂) and a secondary alcohol (–OH). While amides are thermodynamically more stable than esters, competitive O-acylation (ester formation) can occur if reaction conditions are not strictly controlled.[1] This protocol utilizes a low-temperature, base-mediated organic phase method to maximize N-selectivity (>95%) and minimize the formation of the O-benzoyl impurity or the N,O-dibenzoylated byproduct.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): The 3-aminocyclohexanol scaffold is a pharmacophore found in various kinase inhibitors and GPCR ligands.

-

Metabolic Standards: Hydroxylated benzamides often serve as reference standards for the metabolic oxidation of lipophilic drugs.

Reaction Engineering & Mechanism

Chemoselectivity Principles

The reaction relies on the nucleophilicity differential between the amine and the alcohol.

-

Nucleophilicity: The nitrogen atom in the primary amine is significantly more nucleophilic than the oxygen in the secondary alcohol due to lower electronegativity and higher HOMO energy.

-

pKa Modulation: Under basic conditions (Triethylamine, pKₐ of conjugate acid ~10.75), the amine remains non-protonated and reactive.[1] The alcohol (pKₐ ~16-17) remains protonated and less reactive toward the electrophile (Benzoyl Chloride) at low temperatures.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism (addition-elimination).

Figure 1: Reaction pathway highlighting the condensation of the amine and acid chloride.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |

| trans-3-Aminocyclohexanol | 115.17 | 1.0 | >97% | Limiting Reagent |

| Benzoyl Chloride | 140.57 | 1.05 | 99% | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.2 | >99% | Base / Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Reaction Medium |

Step-by-Step Procedure

Step 1: Solubilization

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add 1.15 g (10 mmol) of trans-3-aminocyclohexanol.

-

Add 50 mL of anhydrous DCM. Stir until fully dissolved.

-

Note: If the starting material is the HCl salt, increase TEA to 2.2 equivalents to liberate the free amine.

-

-

Add 1.67 mL (12 mmol) of Triethylamine.

Step 2: Controlled Addition (Critical for Selectivity)

-

Cool the reaction mixture to 0°C using an ice-water bath. Stir for 10 minutes.

-

Prepare a solution of 1.22 mL (10.5 mmol) Benzoyl Chloride in 10 mL DCM.

-

Add the Benzoyl Chloride solution dropwise over 20–30 minutes using a pressure-equalizing addition funnel or syringe pump.

-

Why: Slow addition at 0°C ensures the concentration of the electrophile remains low, favoring the faster kinetics of the amine over the alcohol.

-

Step 3: Reaction & Quench

-

Allow the mixture to stir at 0°C for another 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2 hours.

-

TLC Check: Monitor consumption of amine (Mobile Phase: 10% MeOH in DCM; Stain: Ninhydrin).

-

Quench: Add 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes to hydrolyze any unreacted benzoyl chloride.

Step 4: Work-up

-

Transfer mixture to a separatory funnel. Separate phases.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers and wash sequentially with:

-

20 mL 1M HCl (removes unreacted amine and TEA).

-

20 mL Brine.

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude off-white solid.

Purification[1]

-

Method A (Recrystallization - Recommended): Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:3) or Ethanol/Water. This typically yields high-purity crystalline product.

-

Method B (Flash Chromatography): If O-acylated impurities are detected (>5%), purify via silica gel column chromatography.[1]

-

Gradient: 0% → 5% Methanol in DCM.

-

Rf: Product elutes around 0.3-0.4 (5% MeOH/DCM).[3]

-

Analytical Validation & QC

Process Flowchart

Figure 2: Operational workflow for the synthesis and purification.[4]

Expected Analytical Data

-

Physical State: White crystalline solid.

-

Melting Point: 145–148°C (typical for benzamide derivatives).[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.30 (d, 1H, NH -C=O) – Amide doublet confirms N-acylation.[1]

-

δ 7.80–7.40 (m, 5H, Ar-H ) – Benzoyl group.[1]

-

δ 4.60 (d, 1H, –OH ) – Hydroxyl proton (confirms no O-acylation).[1]

-

δ 3.80 (m, 1H, CH -N) – Shifted downfield due to amide.[1]

-

δ 3.45 (m, 1H, CH -O).[1]

-

Stereochemistry Note: For trans-1,3-disubstitution, the ring adopts a conformation where one substituent is axial and the other equatorial (unlike cis which can be di-equatorial). Coupling constants (

) for the ring protons will reflect this (typically one large axial-axial coupling and smaller equatorial couplings).

-

-

IR (ATR):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Presence of Ester (O-acyl) | Reaction temp too high or BzCl added too fast. | Repeat reaction maintaining strict 0°C; reduce BzCl equivalents to 1.0. |

| Low Yield | Product lost in aqueous workup (water soluble). | Saturate aqueous layer with NaCl (salting out) and extract with EtOAc instead of DCM. |

| Starting Material Remains | HCl salt of amine was used without extra base. | Ensure >2.0 equiv. of TEA is used if starting with amine hydrochloride. |

References

-

Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007 .[1] [1]

-

Selectivity in Amino Alcohol Acylation: Bar-Haim, G.; Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols".[1][5] Org.[5][6][7][8] Lett.2004 , 6, 3549–3551.[1][5] [1]

-

Synthesis of 3-Aminocyclohexanols: Simas, A. B. C., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones". Molecules2012 , 17, 1154-1165.[1] [1]

-

Benzamide Spectral Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide (Analogous spectral data). [1]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]

amide coupling conditions for hydroxycyclohexyl amines

Application Note: Chemoselective Amide Coupling Strategies for Hydroxycyclohexyl Amines

Executive Summary

The formation of amide bonds in hydroxycyclohexyl amines (aminocyclohexanols) presents a distinct chemoselective challenge: discriminating between the nucleophilic amine (

This guide moves beyond standard "mix-and-stir" procedures, offering a mechanistically grounded approach to selecting coupling conditions that maximize

Part 1: The Chemoselectivity Challenge

Mechanistic Divergence

The core issue is the competition between the amine and the alcohol for the activated acyl species. Under basic conditions, the amine is the kinetic product. However, if the amine is sterically compromised (e.g., an axial position on a cyclohexane ring) or if the activating reagent is too aggressive (e.g., HATU/HBTU with excess base), the thermodynamic trap of

Figure 1: Mechanistic Pathway of Competitive Acylation The following diagram illustrates the bifurcation point where reagent choice dictates the product outcome.

Caption: Kinetic competition between N-acylation (Path A) and O-acylation (Path B). Selection of Reagent dictates the ratio of

Conformational Stereoelectronics

In hydroxycyclohexyl systems, the position of the amine is critical:

-

Equatorial Amines: Highly accessible. Standard coupling reagents (EDC/HOBt) usually suffice with high selectivity.

-

Axial Amines: Subject to 1,3-diaxial strain. Nucleophilic attack is slower. High-risk substrates. These require highly selective reagents (T3P) or specific solvent systems to prevent the alcohol from outcompeting the slowed amine.

Part 2: Strategic Reagent Selection

Do not default to HATU for these substrates. While HATU is powerful, its high reactivity often leads to "over-activation," resulting in transient

Table 1: Reagent Comparison for Hydroxy-Amine Coupling

| Reagent | Mechanism Class | Selectivity ( | Rec. for Axial Amines? | Key Advantage |

| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Excellent | YES | Low epimerization; Water-soluble byproducts; "Green" profile. |

| DMTMM | Triazine | Very High | YES | Works in alcohols/water; No base required (sometimes). |

| EDC / HOBt | Carbodiimide | Moderate | Conditional | Classic; cheap; urea byproduct can be hard to remove. |

| HATU / DIPEA | Uronium | Low to Moderate | NO | Too reactive; high risk of ester formation and epimerization. |

| Mixed Anhydride (IBCF) | Anhydride | Low | NO | High risk of disproportionation and O-acylation. |

Part 3: Detailed Experimental Protocols

Protocol A: The Gold Standard (T3P)

Applicability: Best for sterically hindered (axial) amines, epimerization-prone acids, and scale-up. Mechanism: T3P acts as a water scavenger and activates the acid as a mixed anhydride that is highly specific for amines.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Hydroxycyclohexyl amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: EtOAc (preferred) or DMF/DCM (if solubility is poor).

Step-by-Step:

-

Dissolution: Charge the Carboxylic Acid (1.0 eq) and Base (3.0 eq Pyridine) into the reactor/flask containing EtOAc (5–10 volumes). Stir at 0°C.

-

Amine Addition: Add the Hydroxycyclohexyl amine (1.1 eq). Note: Adding the amine before T3P ensures it is present the moment the acid is activated.

-

Activation: Dropwise add T3P solution (1.5 eq) over 10–15 minutes at 0°C.

-

Why? Slow addition prevents a high local concentration of activated species, favoring the more nucleophilic amine.

-

-

Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitor: Check LCMS. Look for M+H (Amide). If M+H+1 (Hydrolysis) or M+Amine (Salt) persists, add 0.5 eq more T3P.

-

Workup (The "Magic" of T3P):

-

Add water (5 vol). Separate layers.

-

Wash organic layer with 10% Citric Acid (removes remaining amine/pyridine).

-

Wash with Sat.

(removes unreacted acid and T3P byproducts). -

Wash with Brine, Dry (

), and Concentrate.

-

Protocol B: The "Solubility Solver" (DMTMM)

Applicability: Use when the amino-alcohol is highly polar and only soluble in water or methanol. Mechanism: DMTMM activates acids via a triazine intermediate that is stable in protic solvents but reacts selectively with amines.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Hydroxycyclohexyl amine (1.0 – 1.2 equiv)

-

DMTMM-Cl (1.1 – 1.2 equiv)

-

Solvent: Methanol, Ethanol, or THF/Water mixtures.

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid and Amine in Methanol (or THF/Water).

-

Note: No additional base is usually required if the amine is free base. If using an amine-HCl salt, add 1.0 eq N-methylmorpholine (NMM).

-

-

Coupling: Add DMTMM-Cl solid in one portion at Room Temperature.

-

Reaction: Stir for 6–12 hours. (DMTMM reactions are slower but cleaner).

-

Workup:

-

Evaporate volatiles (MeOH).

-

Redissolve residue in EtOAc/Water.

-

Perform standard acid/base washes as in Protocol A.

-

Part 4: Troubleshooting & Optimization

Decision Tree for Method Selection:

Caption: Logic flow for selecting the optimal coupling protocol based on substrate properties.

Common Issues:

-

O-Acylation Observed:

-

Cause: Base concentration too high or reagent too reactive (HATU).

-

Fix: Switch to T3P (Protocol A). Reduce base to stoichiometric minimum. Ensure temperature is 0°C during addition.

-

-

Low Conversion (Axial Amines):

-

Cause: Steric bulk preventing attack.

-

Fix: Use T3P in DMF at 50°C. T3P is thermally stable and selectivity often holds at higher temperatures better than uronium salts.

-

-

Epimerization of Chiral Acids:

-

Cause: Oxazolone formation via activated acid.

-

Fix: T3P + Pyridine is the industry standard for suppressing epimerization (Dunetz, 2016).

-

References

-

Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[7][8][9][10][11][12] Tetrahedron, 61(46), 10827–10852. [Link]

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides.[8][9][13] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent for the Synthesis of Amides and Esters.[14][15] Tetrahedron, 55, 13159-13170. [Link]

Sources

- 1. E. Valeur and M. Bradley, “Amide Bond Formation Beyond the Myth of Coupling Reagents,” Chemical Society Reviews, Vol. 38, No. 2, 2009, pp. 606-631. doi10.1039/b701677h - References - Scientific Research Publishing [scirp.org]

- 2. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]

- 3. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]

- 4. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 5. Montalbetti, C.A.G.N. and Falque, V., Tetrahedron Lett., 61. 10827-10852. 2005. [sciepub.com]

- 6. books.rsc.org [books.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 9. researchgate.net [researchgate.net]

- 10. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide bond formation and peptide coupling. Tetrahedron, 61, 10827- 10852. doi10.1016/j.tet.2005.08.031 - References - Scientific Research Publishing [scirp.org]

- 11. curiaglobal.com [curiaglobal.com]

- 12. bachem.com [bachem.com]

- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]

Application Note: Strategic Deployment of trans-N-(3-Hydroxycyclohexyl)benzamide in Fragment-Based Drug Design

Executive Summary

This guide details the experimental protocols for utilizing trans-N-(3-Hydroxycyclohexyl)benzamide (Compound 1 ) as a high-value probe in Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic fragments, Compound 1 incorporates significant